molecular formula C8H10N4 B13123211 3-(Hydrazinylmethyl)pyrazolo[1,5-a]pyridine

3-(Hydrazinylmethyl)pyrazolo[1,5-a]pyridine

Cat. No.: B13123211
M. Wt: 162.19 g/mol
InChI Key: FNLXJGUJHAYZHZ-UHFFFAOYSA-N
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Description

3-(Hydrazinylmethyl)pyrazolo[1,5-a]pyridine is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core with a hydrazinylmethyl substituent at the 3-position. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydrazinylmethyl)pyrazolo[1,5-a]pyridine typically involves the cyclocondensation of a suitable pyrazole derivative with a pyridine derivative. One common method involves the reaction of a pyrazole with a pyridine N-imine, followed by condensation with hydrazine . The reaction conditions often include the use of solvents such as acetonitrile or ethanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Hydrazinylmethyl)pyrazolo[1,5-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The hydrazinylmethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include azo derivatives, hydrazine derivatives, and various substituted pyrazolo[1,5-a]pyridines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(Hydrazinylmethyl)pyrazolo[1,5-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Hydrazinylmethyl)pyrazolo[1,5-a]pyridine involves its interaction with various molecular targets. The hydrazinyl group can form hydrogen bonds with biological macromolecules, while the pyrazolo[1,5-a]pyridine core can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but have a pyrimidine ring instead of a pyridine ring.

    Pyrazolo[3,4-b]pyridines: These compounds have a different fusion pattern of the pyrazole and pyridine rings.

Uniqueness

3-(Hydrazinylmethyl)pyrazolo[1,5-a]pyridine is unique due to the presence of the hydrazinylmethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable scaffold for the development of new compounds with potential therapeutic applications .

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

pyrazolo[1,5-a]pyridin-3-ylmethylhydrazine

InChI

InChI=1S/C8H10N4/c9-10-5-7-6-11-12-4-2-1-3-8(7)12/h1-4,6,10H,5,9H2

InChI Key

FNLXJGUJHAYZHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NN2C=C1)CNN

Origin of Product

United States

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